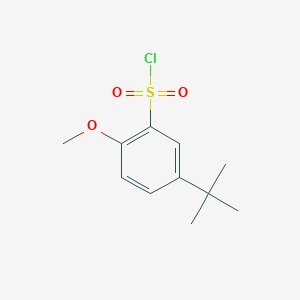

5-tert-Butyl-2-methoxybenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-11(2,3)8-5-6-9(15-4)10(7-8)16(12,13)14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKJABSTFRSIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30528045 | |

| Record name | 5-tert-Butyl-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30528045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88041-83-2 | |

| Record name | 5-tert-Butyl-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30528045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride from 4-tert-Butylanisole

Introduction

5-tert-Butyl-2-methoxybenzenesulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds and other specialty chemicals. Its structural motifs are present in a range of molecules investigated in drug discovery programs. The synthesis of this compound from the readily available starting material, 4-tert-butylanisole, is a critical process for researchers in the field. This guide provides a comprehensive overview of the synthesis, delving into the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for purification and characterization. The information is tailored for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this chemical transformation.

The primary method for the synthesis of this compound from 4-tert-butylanisole is through an electrophilic aromatic substitution reaction, specifically chlorosulfonation.[1] This reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The choice of chlorosulfonic acid as the reagent is pivotal, as it serves as both the electrophile source and the reaction medium.[2]

Reaction Mechanism and Causality

The chlorosulfonation of 4-tert-butylanisole is a classic example of an electrophilic aromatic substitution. The reaction proceeds through the attack of an electrophile on the electron-rich aromatic ring of the anisole derivative.

The Electrophile

In chlorosulfonic acid, the active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated in equilibrium within the acid.[3]

Directing Effects of Substituents

The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the benzene ring: the methoxy group (-OCH₃) and the tert-butyl group (-C(CH₃)₃).

-

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and is ortho-, para-directing. This is due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring, which increases the electron density at the ortho and para positions.

-

Tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is a moderately activating group and is also ortho-, para-directing due to its inductive electron-donating effect.

Given that the para position to the tert-butyl group is occupied by the methoxy group, the incoming electrophile will be directed to the positions ortho to the methoxy group and ortho to the tert-butyl group. Steric hindrance from the bulky tert-butyl group will favor substitution at the position ortho to the methoxy group and meta to the tert-butyl group, which is the 5-position.

The Chlorosulfonation Mechanism

The mechanism can be visualized as a two-step process:

-

Electrophilic Attack: The π electrons of the aromatic ring of 4-tert-butylanisole attack the electrophilic sulfur atom of the chlorosulfonium ion (SO₂Cl⁺). This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Aromatization: A base (which can be the chlorosulfonate anion, ClSO₃⁻) abstracts a proton from the carbon atom bearing the newly attached sulfonyl chloride group, restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Material/Equipment | Specifications |

| 4-tert-Butylanisole | ≥98% purity |

| Chlorosulfonic acid | ≥99% purity |

| Dichloromethane (DCM) | Anhydrous |

| Saturated sodium bicarbonate solution | |

| Brine (saturated NaCl solution) | |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | |

| Round-bottom flask with a magnetic stirrer | |

| Addition funnel | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Fume hood |

Step-by-Step Procedure

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Place the flask in an ice bath to maintain a low temperature.

-

Reagent Addition: Carefully charge the flask with 4-tert-butylanisole (10.0 g, 60.9 mmol). Begin stirring the anisole. Slowly add chlorosulfonic acid (21.3 g, 183 mmol, 3.0 equivalents) dropwise from the addition funnel to the stirred 4-tert-butylanisole. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition. The addition should take approximately 30-45 minutes.

-

Reaction Monitoring: After the complete addition of chlorosulfonic acid, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, the mixture must be quenched with extreme caution. Slowly and carefully pour the reaction mixture onto crushed ice (approximately 100 g) in a separate beaker with vigorous stirring. This process is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.[4]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them sequentially with cold water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).[5][6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Visualization of the Experimental Workflow

Sources

- 1. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 2. api.pageplace.de [api.pageplace.de]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

- 5. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride: Properties, Synthesis, and Handling

An In-depth Technical Guide Topic: Physicochemical Properties of 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a polysubstituted aromatic sulfonyl chloride that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a sterically demanding tert-butyl group and an electron-donating methoxy group, imparts specific reactivity and solubility characteristics that are leveraged in the development of complex molecules, including pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic signature, a validated synthetic route, and critical safety and handling protocols, designed to support its effective and safe use in a research and development setting.

Chemical Identity and Core Properties

This compound is identified by the following structural and molecular identifiers.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 88041-83-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅ClO₃S | [1][2] |

| Molecular Weight | 262.76 g/mol | [2][4] |

| SMILES | COc1ccc(cc1S(=O)(=O)Cl)C(C)(C)C | [1] |

| InChI | InChI=1S/C11H15ClO3S/c1-11(2,3)8-5-6-9(15-4)10(7-8)16(12,13)14/h5-7H,1-4H3 |[2] |

The physical and chemical properties of this reagent are critical for its storage, handling, and application in synthesis.

Table 2: Physicochemical Properties

| Property | Value / Observation | Rationale / Source |

|---|---|---|

| Appearance | White to off-white or light green solid. | Inferred from related sulfonyl chlorides and general chemical supplier information.[5][6] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Diethyl Ether, THF). | Typical for aryl sulfonyl chlorides. |

| Water Solubility | Insoluble; reacts with water. | Sulfonyl chlorides readily hydrolyze, especially in the presence of heat or bases.[7][8] |

| Melting Point | Data not consistently reported in public literature. | Requires empirical determination. |

| Boiling Point | Not applicable; likely to decompose upon heating at atmospheric pressure. | High molecular weight and reactive sulfonyl chloride group suggest instability at high temperatures. |

| Stability | Moisture-sensitive.[7][9] | The sulfonyl chloride moiety is susceptible to hydrolysis. |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon, Nitrogen). Refrigeration (2-8 °C) is recommended.[7][10] | To prevent degradation from moisture and heat. |

Spectroscopic Characterization

While a dedicated public spectral database for this specific molecule is sparse, its structure allows for a reliable prediction of its key spectroscopic features. These predictions are essential for reaction monitoring and quality control.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Causality |

|---|---|---|---|

| ¹H NMR | tert-Butyl (s) | ~1.3 ppm | 9 equivalent protons on the bulky alkyl group. |

| Methoxy (s) | ~3.9 ppm | 3 protons of the electron-donating methoxy group. | |

| Aromatic (m) | 7.0 - 7.8 ppm | 3 protons on the benzene ring, with shifts and coupling influenced by the three different substituents. | |

| ¹³C NMR | tert-Butyl (C) | ~35 ppm | Quaternary carbon of the t-butyl group. |

| tert-Butyl (CH₃) | ~31 ppm | Methyl carbons of the t-butyl group. | |

| Methoxy (CH₃) | ~56 ppm | Methoxy carbon. | |

| Aromatic (C) | 110 - 160 ppm | 6 distinct aromatic carbons with varied electronic environments. | |

| IR | S=O Asymmetric Stretch | 1370 - 1410 cm⁻¹ | Strong, characteristic band for sulfonyl chlorides.[11] |

| S=O Symmetric Stretch | 1160 - 1210 cm⁻¹ | Strong, characteristic band for sulfonyl chlorides.[11] | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 262, 264 | Presence of ³⁵Cl and ³⁷Cl isotopes leads to a characteristic ~3:1 ratio for the M and M+2 peaks.[11] |

| Key Fragment | m/z 227 | Loss of chlorine radical (·Cl). |

| | Key Fragment | m/z 163 | Fragment corresponding to [M - SO₂Cl]⁺. |

Synthesis and Mechanistic Considerations

The most direct and industrially relevant method for preparing this compound is the electrophilic chlorosulfonation of the corresponding substituted benzene, 4-tert-butylanisole.

Proposed Synthetic Workflow

The reaction proceeds via an electrophilic aromatic substitution mechanism. The methoxy group is a strong activating group and, combined with the tert-butyl group, directs the substitution primarily to the position ortho to the methoxy group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Chlorosulfonation

This protocol is based on established procedures for the synthesis of aryl sulfonyl chlorides.[12]

-

Apparatus Setup: Equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and an inert gas (N₂ or Ar) inlet.

-

Reagent Charging: Charge the flask with chlorosulfonic acid (HSO₃Cl, ~3.0 equivalents). Cool the flask to -10 °C using an appropriate cooling bath (e.g., ice/salt).

-

Substrate Addition: Add 4-tert-butylanisole (1.0 equivalent) to the dropping funnel.

-

Reaction Execution: Add the 4-tert-butylanisole dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 0 °C. The reaction is highly exothermic, and slow addition is critical to prevent side reactions and ensure safety.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours. Progress can be monitored by TLC or LC-MS if desired (requires careful quenching of an aliquot).

-

Workup and Isolation: Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. Dry the solid under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality and Field Insights:

-

Why Chlorosulfonic Acid? It serves as both the solvent and the electrophilic reagent, providing a high concentration of the active electrophile (SO₂Cl⁺).

-

Why Low Temperature? The reaction is highly exothermic. Maintaining a low temperature (-10 to 0 °C) is crucial to minimize the formation of undesired regioisomers and prevent the formation of symmetrical sulfone byproducts.

-

Why Quench on Ice? This step serves two purposes: it safely quenches the highly reactive excess chlorosulfonic acid, and it precipitates the water-insoluble sulfonyl chloride product, separating it from the water-soluble sulfuric and hydrochloric acids.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound stems from the reactivity of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable sulfonamides and sulfonates.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 5-tert-Butyl-2-methoxy-benzenesulfonyl chloride | 88041-83-2 [sigmaaldrich.com]

- 4. 5-tert-Butyl-2-methoxy-benzenesulfonyl chloride | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. rsc.org [rsc.org]

- 6. 5-tert-Butyl-2-methyl-benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methoxybenzenesulfonyl chloride, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. acdlabs.com [acdlabs.com]

- 12. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-tert-Butyl-2-methoxybenzenesulfonyl chloride. In the absence of experimentally published spectra, this guide presents a detailed prediction and interpretation based on established NMR principles, substituent effects, and data from analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing this and structurally related compounds. The guide also outlines a detailed protocol for the acquisition of high-quality NMR spectra for solid organic compounds of this nature.

Introduction

This compound is a sulfonyl chloride derivative of benzene carrying a tert-butyl and a methoxy substituent. Sulfonyl chlorides are an important class of organic compounds, widely used as intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules with significant applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount for ensuring the identity and purity of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[1][2] This guide focuses on the ¹H and ¹³C NMR spectral characteristics of this compound, offering a foundational understanding for its spectroscopic identification.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the protons of the tert-butyl and methoxy groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.8 - 8.0 | Doublet (d) | ~2.5 | 1H |

| H-4 | 7.5 - 7.7 | Doublet of Doublets (dd) | ~8.5, ~2.5 | 1H |

| H-3 | 7.0 - 7.2 | Doublet (d) | ~8.5 | 1H |

| OCH₃ | 3.9 - 4.1 | Singlet (s) | - | 3H |

| C(CH₃)₃ | 1.3 - 1.5 | Singlet (s) | - | 9H |

Justification of Predicted ¹H NMR Spectrum:

-

Aromatic Protons (H-3, H-4, H-6): The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

The sulfonyl chloride (-SO₂Cl) group is a strong electron-withdrawing group, which deshields the ortho and para protons, causing them to resonate at a lower field (higher ppm).[3]

-

The methoxy (-OCH₃) group is an electron-donating group, which shields the ortho and para protons, causing them to resonate at a higher field (lower ppm).

-

The tert-butyl (-C(CH₃)₃) group is a weak electron-donating group.

-

H-6 is ortho to the strongly deshielding -SO₂Cl group, and will therefore be the most downfield of the aromatic protons. It is expected to appear as a doublet due to coupling with H-4 (meta-coupling, small J value).

-

H-4 is ortho to the tert-butyl group and meta to both the -SO₂Cl and -OCH₃ groups. It will be deshielded by the -SO₂Cl group. It is expected to appear as a doublet of doublets due to coupling with H-3 (ortho-coupling, larger J value) and H-6 (meta-coupling, smaller J value).

-

H-3 is ortho to the electron-donating -OCH₃ group and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-4 (ortho-coupling).

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Their chemical shift is expected in the range of 3.9-4.1 ppm, which is typical for a methoxy group attached to an aromatic ring.

-

tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are all chemically equivalent and will appear as a strong singlet. The typical chemical shift for a tert-butyl group attached to an aromatic ring is around 1.3-1.5 ppm.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show signals for each unique carbon atom in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 145 |

| C-2 | 155 - 160 |

| C-3 | 110 - 115 |

| C-4 | 130 - 135 |

| C-5 | 150 - 155 |

| C-6 | 130 - 135 |

| OC H₃ | 55 - 60 |

| C (CH₃)₃ | 35 - 40 |

| C(C H₃)₃ | 30 - 35 |

Justification of Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (C-1 to C-6):

-

C-1 is directly attached to the electron-withdrawing sulfonyl chloride group and will be significantly deshielded.

-

C-2 is bonded to the electron-donating methoxy group and will be deshielded due to the electronegativity of the oxygen atom.

-

C-3 is ortho to the methoxy group and will be shielded, appearing at a relatively upfield position for an aromatic carbon.

-

C-4 is expected to be in the typical aromatic region.

-

C-5 is attached to the tert-butyl group and will be deshielded.

-

C-6 is ortho to the sulfonyl chloride group and will be deshielded.

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates in the range of 55-60 ppm.

-

tert-Butyl Carbons (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected around 35-40 ppm, while the three equivalent methyl carbons will appear as a strong signal around 30-35 ppm.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a solid organic compound such as this compound.

1. Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[4][5] Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[4] Gently swirl or vortex the vial to ensure complete dissolution. If the compound is not readily soluble, gentle warming or sonication may be applied.

-

Filtration and Transfer: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[2]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Caption: Experimental workflow for NMR sample preparation.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for detailed spectral analysis.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming (manual or automatic) to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters (Example for a 300 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).[4]

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.[4]

-

Spectral Width (SW): A range of -2 to 12 ppm is usually adequate for most organic compounds.

-

-

¹³C NMR Acquisition Parameters (Example for a 300 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans (NS): Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 0 to 220 ppm is standard.

-

3. Data Processing:

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental NMR principles and substituent effects. The provided spectral interpretation and detailed experimental protocol offer a robust framework for the identification and characterization of this compound and its structural analogs. This information is intended to be a valuable asset for professionals in the fields of chemical research and drug development, facilitating their synthetic and analytical endeavors.

References

-

Simulate and predict NMR spectra. NMRDB.org. Available at: [Link]

-

NMR Shift calculator. Mackay and Matthews Lab. Available at: [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

-

PROSPRE - 1H NMR Predictor. The Wishart Research Group. Available at: [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Predict - NMRium demo. NMRium. Available at: [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available at: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Available at: [Link]

-

p-tert-Butylanisole. PubChem. Available at: [Link]

-

Experiment #2 NUCLEAR MAGNETIC RESONANCE. MIT OpenCourseWare. Available at: [Link]

-

NMR Predictor. ChemAxon. Available at: [Link]

-

Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. inChemistry. Available at: [Link]

-

Supporting Information. ScienceOpen. Available at: [Link]

-

Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

NMR Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra. The Royal Society of Chemistry. Available at: [Link]

-

Sample Preparation. University College London. Available at: [Link]

-

Benzenesulfonyl chloride. PubChem. Available at: [Link]

-

CASPER - Predict NMR Chemical Shifts. Stockholm University. Available at: [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

Sample Preparation - Max T. Rogers NMR Facility. Michigan State University. Available at: [Link]

-

Chemical Shift Prediction - NMRFx Analyst. NMRFx. Available at: [Link]

-

How to make an NMR sample. Durham University. Available at: [Link]

-

4-TERT-BUTYLANISOLE|5396-38-3. Molbase. Available at: [Link]

-

4-Methoxybenzenesulfonyl chloride. PubChem. Available at: [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. Benzenesulfonyl chloride(98-09-9) 1H NMR [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis. Recognizing the compound's reactive nature, this document details robust methodologies from sample handling to advanced data interpretation. It emphasizes the rationale behind choosing specific ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and explores the predictable fragmentation pathways observed in tandem mass spectrometry (MS/MS). This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering field-proven insights to ensure data integrity and analytical accuracy.

Introduction: The Analytical Imperative

This compound is a vital structural motif in medicinal chemistry, often employed in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.[1] The purity and structural integrity of this sulfonyl chloride intermediate are paramount, as impurities or degradants can propagate through the synthetic route, impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

Mass spectrometry is an indispensable tool for the characterization of such reactive intermediates.[2] Its high sensitivity and specificity allow for unambiguous molecular weight confirmation, impurity profiling, and structural elucidation through fragmentation analysis. This guide delineates a systematic approach to developing and validating a reliable MS method for this specific analyte, addressing its unique chemical challenges.

Analyte Profile & Physicochemical Considerations

A thorough understanding of the analyte's properties is the foundation of any successful analytical method. This compound possesses distinct characteristics that directly influence the MS strategy.

| Property | Value / Description | Analytical Implication |

| Molecular Formula | C₁₁H₁₅ClO₃S | --- |

| Molecular Weight | 262.76 g/mol [3] | Target mass for MS detection. |

| Structure | See Figure 1 | Guides prediction of fragmentation patterns. |

| Key Functional Group | Sulfonyl Chloride (-SO₂Cl) | Highly reactive and susceptible to hydrolysis.[4][5] |

| Polarity | Moderately Polar | Influences choice of chromatography and ionization source. |

| Thermal Stability | Moderate | A critical factor for methods involving heat (e.g., GC-MS, APCI). |

Figure 1. Chemical Structure of this compound

The most critical feature is the sulfonyl chloride group's susceptibility to hydrolysis.[4][6] In the presence of nucleophiles, particularly water, it readily converts to the corresponding sulfonic acid (C₁₁H₁₆O₄S, MW 244.30 g/mol ). This degradation pathway must be meticulously controlled during sample preparation and analysis to prevent erroneous results.

Sample Preparation & Handling: Ensuring Analyte Integrity

The axiom "garbage in, garbage out" is especially true for reactive molecules. Rigorous sample handling is non-negotiable.

Core Principle: Prevent hydrolysis at all costs.

-

Solvent Selection: All solvents must be of high purity and anhydrous. Aprotic solvents such as acetonitrile (ACN) or dichloromethane (DCM) are strongly recommended. Protic solvents like methanol or ethanol will lead to the formation of sulfonate esters, while aqueous mobile phases will cause rapid hydrolysis to the sulfonic acid.

-

Environment: Whenever possible, handle the solid material and prepare stock solutions in an inert atmosphere (e.g., a glove box or under a stream of nitrogen).

-

Stock Solutions: Prepare concentrated stock solutions in an anhydrous aprotic solvent. Store these solutions in tightly sealed vials at low temperatures (-20°C) to minimize degradation.

-

Working Solutions: Prepare working solutions by diluting the stock solution immediately before analysis. The diluent should ideally be the initial mobile phase of the chromatographic run, provided it is aprotic.

Mass Spectrometry Methodologies: A Guided Approach

The selection of the ionization source and mass analyzer is dictated by the analyte's properties and the analytical goals (e.g., quantification vs. structural confirmation).

Ionization Technique Selection

The goal of ionization is to convert the neutral analyte into a gas-phase ion with minimal degradation. For this compound, both ESI and APCI are viable options, each with distinct advantages.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and moderately polar molecules.[7][8] It typically generates protonated molecules [M+H]⁺ in positive ion mode. Given the analyte's moderate polarity, ESI is a strong candidate. However, the presence of trace amounts of water or methanol in the mobile phase, often used to promote protonation, poses a risk of on-source hydrolysis or esterification. Therefore, a carefully optimized, predominantly aprotic mobile phase is required.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and thermally stable compounds.[9][10] It involves vaporizing the sample in a heated nebulizer before ionization via corona discharge.[11] This can be advantageous for sulfonyl chlorides as it can sometimes provide more robust ionization than ESI.[12] The key consideration is the analyte's thermal stability; the vaporizer temperature must be high enough for efficient desolvation but low enough to prevent thermal degradation.

Recommendation: Start with ESI in positive ion mode due to its broad applicability, but have APCI as a backup or complementary technique, especially if sensitivity is low or in-source degradation is suspected with ESI.

Mass Analysis

-

High-Resolution Mass Spectrometry (HRMS): For definitive identification, HRMS instruments (e.g., TOF, Orbitrap) are invaluable. They provide high mass accuracy (typically <5 ppm), enabling the determination of the elemental composition of the parent ion and its fragments. This is crucial for distinguishing the target analyte from potential impurities with similar nominal masses.

-

Tandem Mass Spectrometry (MS/MS): MS/MS is essential for structural confirmation.[13] It involves isolating the precursor ion (e.g., the [M+H]⁺ ion at m/z 263.05 for the ³⁵Cl isotope) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Deciphering the Fragmentation Pattern: A Mechanistic View

The MS/MS spectrum provides a structural fingerprint of the molecule. The fragmentation of benzenesulfonyl chlorides and related sulfonamides is well-documented and follows predictable chemical logic.[14][15][16]

The protonated molecule ([C₁₁H₁₅³⁵ClO₃S+H]⁺, m/z 263.05) will likely undergo fragmentation at the weakest bonds upon collisional activation. The most probable fragmentation pathways are outlined below.

Expected Key Fragmentations:

-

Loss of HCl (-36 Da): A common initial loss from the protonated sulfonyl chloride, leading to a sulfonyl cation intermediate.

-

Loss of SO₂ (-64 Da): A characteristic fragmentation for sulfonated compounds, often occurring after an initial loss or via rearrangement.[16][17]

-

Cleavage of the tert-Butyl Group (-57 Da): Loss of the C(CH₃)₃ group to form a stable tert-butyl cation.

-

Cleavage of the S-Cl bond: Loss of the chlorine radical is more common in electron impact (EI) ionization but can be observed.[14]

-

Cleavage of the Aryl-S bond: This cleavage leads to the formation of the substituted benzene ring fragment.

Table of Expected Ions:

| Ion Description | Proposed Formula | Calculated m/z (³⁵Cl) |

| Protonated Molecule [M+H]⁺ | [C₁₁H₁₆ClO₃S]⁺ | 263.0480 |

| Isotope Peak [M+H]⁺ | [C₁₁H₁₆³⁷ClO₃S]⁺ | 265.0450 |

| Loss of HCl | [C₁₁H₁₅O₃S]⁺ | 227.0736 |

| Loss of SO₂ | [C₁₁H₁₆ClO]⁺ | 199.0884 |

| Loss of tert-Butyl radical | [C₇H₇ClO₃S]⁺ | 205.9826 |

| Loss of HCl and SO₂ | [C₁₁H₁₄O]⁺ | 162.1045 |

| tert-Butyl Cation | [C₄H₉]⁺ | 57.0704 |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a starting point for LC-MS/MS analysis. Optimization is expected based on the specific instrumentation available.

-

Reagents and Materials

-

This compound (reference standard)

-

Acetonitrile (LC-MS grade, anhydrous)

-

Formic acid (LC-MS grade)

-

Water (Type I, 18.2 MΩ·cm)

-

Autosampler vials with inert caps

-

-

Instrumentation

-

UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

-

Chromatographic Conditions

-

Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 99.9% Acetonitrile / 0.1% Formic Acid

-

Mobile Phase B: 99.9% Water / 0.1% Formic Acid

-

Gradient: A fast gradient is recommended to minimize on-column degradation.

-

0.0 min: 5% B

-

0.5 min: 5% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 5% B

-

8.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

-

Mass Spectrometer Conditions (Example)

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Nebulizer Gas (N₂): 45 psi

-

Drying Gas (N₂): 10 L/min at 325 °C

-

Acquisition Mode:

-

MS1 (Full Scan): m/z range 100-500

-

MS2 (Targeted MS/MS): Precursor ion m/z 263.05, with collision energy ramp (e.g., 10-40 eV).

-

-

-

Data Analysis & Interpretation

-

Confirmation: Verify the presence of the [M+H]⁺ ion at the correct m/z with an accurate mass error of <5 ppm.

-

Isotope Pattern: Confirm the characteristic 3:1 isotopic pattern for the ³⁵Cl and ³⁷Cl isotopes.[2]

-

Fragmentation: Correlate the fragments observed in the MS/MS spectrum with the proposed fragmentation pathway. The presence of key fragments like the loss of HCl and SO₂ provides high confidence in the structural assignment.

-

Conclusion & Best Practices

The successful mass spectrometry analysis of this compound hinges on a meticulous experimental approach that mitigates its inherent reactivity. By employing anhydrous solvents, selecting an appropriate soft ionization technique like ESI or APCI, and leveraging the power of HRMS and MS/MS, analysts can obtain high-quality, unambiguous data. The methodologies and insights provided in this guide serve as a robust foundation for the characterization, purity assessment, and quality control of this critical pharmaceutical intermediate, ultimately supporting the development of safe and effective medicines.

References

-

King, J. F., & Loosmore, S. M. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

-

LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. LCGC International. Available at: [Link]

-

Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

-

Nakashima, T., et al. (2016). An LC-MS/MS-SRM Method for Simultaneous Quantification of Four Representative Organosulfur Compounds in Garlic Products. Kyushu University Institutional Repository. Available at: [Link]

-

Hardstaff, W. R., Langler, R. F., & Newman, M. J. (1974). Chlorine atom migration in the fragmentation of α-mesyl sulfonyl chlorides. Organic Mass Spectrometry. Available at: [Link]

-

University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Available at: [Link]

-

King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. Available at: [Link]

-

Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Available at: [Link]

-

Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. (2026). WordPress. Available at: [Link]

-

Nakashima, T., et al. (2016). An LC-MS/MS-SRM Method for Simultaneous Quantification of Four Representative Organosulfur Compounds in Garlic Products. Food Science and Technology Research. Available at: [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

Pérez-Castaño, E., et al. (2023). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]

-

Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024). TOFWERK. Available at: [Link]

-

Bowie, J. H., et al. (1966). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available at: [Link]

-

Cambon, A., et al. (1993). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A. Available at: [Link]

-

Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Available at: [Link]

-

Aziz-ur-Rehman, et al. (2012). Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). ResearchGate. Available at: [Link]

-

Kim, M., et al. (2016). UPLC/ESI-MS/MS Analysis of Compositional Changes for Organosulfur Compounds in Garlic (Allium Sativum L.) During Fermentation. Food Chemistry. Available at: [Link]

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Available at: [Link]

-

Aziz-ur-Rehman, et al. (2013). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[2][4]dioxin-6yl)benzenesulfonamide (3f). ResearchGate. Available at: [Link]

-

Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. (n.d.). MetwareBio. Available at: [Link]

-

Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. Available at: [Link]

-

Atmospheric Pressure Chemical Ionization Source, APCI. (n.d.). Agilent. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

Ma, Y. L., & Li, Q. M. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

-

Dettmer, K., Aronov, P. A., & Hammock, B. D. (2007). Mass spectrometry-based metabolomics. Mass Spectrometry Reviews. Available at: [Link]

-

Uleberg, E., et al. (2022). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules. Available at: [Link]

Sources

- 1. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 10. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 11. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]

- 12. agilent.com [agilent.com]

- 13. MASS SPECTROMETRY-BASED METABOLOMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aaqr.org [aaqr.org]

A Comprehensive Technical Guide to 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride: Synthesis, Characterization, and Future Perspectives

For the Attention of Researchers, Scientists, and Professionals in Drug Development

Abstract

This guide provides a detailed technical overview of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride, a compound of interest in synthetic and medicinal chemistry. In the absence of a publicly available crystal structure, this document serves as a foundational resource, detailing a proposed synthetic pathway, methodologies for purification and crystallization, and a thorough analysis of its expected spectroscopic characteristics. We delve into the chemical reactivity inherent to its functional groups and explore its potential applications, particularly as a precursor for novel sulfonamides in drug discovery. This guide also underscores the critical need for future crystallographic studies to elucidate its precise molecular architecture and solid-state packing, which are vital for rational drug design and materials science applications.

Introduction: The Significance of Substituted Benzenesulfonyl Chlorides

Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily serving as precursors to sulfonamides and sulfonate esters. The sulfonamide functional group, in particular, is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The specific substitution pattern on the benzene ring allows for the fine-tuning of steric and electronic properties, which in turn influences the reactivity of the sulfonyl chloride and the biological activity of its derivatives.

This compound (C₁₁H₁₅ClO₃S, Molar Mass: 262.76 g/mol ) is a fascinating, yet under-characterized, member of this family.[3][4] Its structure combines a bulky tert-butyl group, which can impart increased lipophilicity and metabolic stability in its derivatives, with a methoxy group, an electron-donating group that can modulate the reactivity of the sulfonyl chloride and participate in hydrogen bonding interactions. Despite its potential, a detailed structural and chemical profile, most notably its single-crystal X-ray structure, remains absent from the public domain. This guide aims to bridge this knowledge gap by providing a comprehensive theoretical and practical framework for its synthesis, characterization, and application.

Synthesis and Crystallization: A Proposed Pathway

Proposed Synthetic Protocol

The most direct approach involves the electrophilic chlorosulfonation of the commercially available precursor, 4-tert-butylanisole.[5][6] The methoxy group is a strong activating group and an ortho-, para-director. The bulky tert-butyl group at the para position will sterically hinder substitution at the 3- and 5-positions, thus favoring the introduction of the chlorosulfonyl group at the 2-position.

Experimental Protocol: Chlorosulfonation of 4-tert-Butylanisole

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the HCl gas produced.

-

Reagent Preparation: Cool the flask to 0-5 °C using an ice bath. Place 4-tert-butylanisole (1 equivalent) in the flask.

-

Reaction: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the crude product under vacuum.

Causality Behind Experimental Choices: The use of excess chlorosulfonic acid ensures complete conversion of the starting material. The low temperature is crucial to minimize side reactions, such as the formation of sulfones. The quench with ice water hydrolyzes any remaining chlorosulfonic acid and precipitates the less water-soluble product.

Purification and Attempted Crystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Protocol for Crystallization for X-ray Analysis:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation.

-

Dissolve the purified product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) at room temperature.

-

Loosely cover the container to allow for the slow evaporation of the solvent over several days in a vibration-free environment.

-

Monitor for the formation of well-defined single crystals.

Self-Validating System: The success of the synthesis and purification can be validated at each stage. The identity and purity of the final product should be confirmed by melting point determination and the spectroscopic methods detailed in the following section.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization: An In-Silico Analysis

In the absence of experimental data, the following section outlines the expected spectroscopic characteristics of this compound based on its molecular structure and data from analogous compounds.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | δ (ppm): ~1.3 (s, 9H, C(CH₃)₃), ~3.9 (s, 3H, OCH₃), ~7.0-7.8 (m, 3H, Ar-H). The aromatic protons would appear as a complex multiplet due to their distinct chemical environments. |

| ¹³C NMR | δ (ppm): ~31 (C(CH₃)₃), ~35 (C(CH₃)₃), ~56 (OCH₃), ~112-158 (aromatic carbons), with the carbon attached to the sulfonyl group being the most downfield. |

| IR (cm⁻¹) | ~2960 (C-H stretch, aliphatic), ~1590, 1480 (C=C stretch, aromatic), ~1370, 1170 (S=O stretch, asymmetric and symmetric), ~1250 (C-O stretch, aryl ether). |

| Mass Spec. (EI) | m/z: 262/264 (M⁺, isotopic pattern for Cl), 227 (M⁺ - Cl), 199 (M⁺ - SO₂Cl), 183, 155, 57 (t-Bu⁺). |

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[7][8]

Synthesis of Sulfonamides

The primary application of this compound is likely in the synthesis of novel sulfonamides for biological screening. The reaction with a primary or secondary amine, typically in the presence of a base like pyridine or triethylamine, yields the corresponding N-substituted sulfonamide.

Potential in Drug Discovery

Sulfonamides are a well-established class of therapeutic agents.[9][10] By incorporating the 5-tert-butyl-2-methoxy-phenyl moiety, novel drug candidates with potentially improved pharmacokinetic properties (e.g., enhanced membrane permeability due to the lipophilic tert-butyl group) could be developed. These derivatives could be screened for a wide range of biological activities, including:

-

Carbonic Anhydrase Inhibition: For the treatment of glaucoma and certain types of cancer.[1][2]

-

Antibacterial Agents: Targeting dihydropteroate synthetase in bacteria.[11]

-

Kinase Inhibition: As potential anticancer agents.[12]

Reactivity Diagramdot

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 5-tert-Butyl-2-methoxy-benzenesulfonyl chloride | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. 4-tert-ブチルアニソール | 5396-38-3 [m.chemicalbook.com]

- 6. p-tert-Butylanisole | C11H16O | CID 94750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 9. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butyl-2-methoxybenzenesulfonyl chloride is a bespoke chemical intermediate, valuable in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of the reactive sulfonyl chloride moiety, which allows for the facile introduction of the substituted phenylsulfonyl group onto various nucleophiles. The bulky tert-butyl group and the electron-donating methoxy group on the aromatic ring can be strategically employed to fine-tune the steric and electronic properties of target molecules.

While its synthetic utility is significant, the inherent reactivity of the sulfonyl chloride functional group necessitates a thorough understanding of its thermal stability and decomposition profile. Uncontrolled decomposition can lead to the release of toxic and corrosive gases, posing a significant safety risk in both laboratory and manufacturing settings. This guide provides a comprehensive overview of the thermal hazards associated with this compound, detailed methodologies for its thermal analysis, and a discussion of its likely decomposition pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 88041-83-2 | [1] |

| Molecular Formula | C11H15ClO3S | [1] |

| Molecular Weight | 262.76 g/mol | [1] |

| Boiling Point | 351.8±42.0 °C (Predicted) | [2] |

| Density | 1.212±0.06 g/cm3 (Predicted) | [2] |

Thermal Hazards of Sulfonyl Chlorides

The sulfonyl chloride functional group is known to be thermally labile and reactive, particularly in the presence of moisture or other nucleophiles.[3][4][5] The primary thermal hazard associated with sulfonyl chlorides is their potential for exothermic decomposition, which can be triggered by elevated temperatures. This decomposition can lead to the formation of hazardous byproducts, including hydrogen chloride (HCl) and sulfur oxides (SOx).[4][6]

The decomposition of sulfonyl chlorides can be accelerated by the presence of impurities, such as water, which can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid and HCl.[3][4] This hydrolysis reaction is itself exothermic and can contribute to a runaway thermal event.

Given these inherent hazards, a comprehensive thermal analysis is crucial before scaling up any process involving this compound.

Experimental Assessment of Thermal Stability

To rigorously evaluate the thermal stability of this compound, a combination of thermoanalytical techniques is recommended. The two primary methods for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7][8][9][10]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures at which a material undergoes thermal transitions, such as melting and decomposition, and for quantifying the heat associated with these events.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel DSC pan. The use of a hermetically sealed pan is critical to contain any evolved gases during decomposition.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature of approximately 400 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Data Analysis: The resulting DSC thermogram will show heat flow as a function of temperature. The onset temperature of any exothermic event is a critical indicator of the start of decomposition. The integrated area of the exotherm provides the heat of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is complementary to DSC and provides information about the temperature at which decomposition begins and the extent of mass loss.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an open TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Data Analysis: The TGA thermogram will show the percentage of weight loss versus temperature. The onset temperature of weight loss corresponds to the beginning of decomposition.

Anticipated Decomposition Profile

Based on the general chemistry of sulfonyl chlorides, the thermal decomposition of this compound is expected to proceed via homolytic cleavage of the sulfonyl-chlorine bond as the initial step. This would generate a sulfonyl radical and a chlorine radical. Subsequent reactions of these highly reactive species would lead to the formation of a variety of decomposition products.

A plausible decomposition pathway is outlined below:

-

Initiation: Homolytic cleavage of the S-Cl bond to form a sulfonyl radical and a chlorine radical.

-

Propagation: The highly reactive radicals can abstract atoms from other molecules or undergo rearrangement. For example, the sulfonyl radical could lose sulfur dioxide to form an aryl radical. The aryl radical could then react with a chlorine radical to form an aryl chloride.

-

Termination: Combination of radicals to form stable products.

The expected major decomposition products are likely to include:

-

Sulfur dioxide (SO2)

-

Hydrogen chloride (HCl) (if any moisture is present or from reactions with solvent)

-

1-tert-Butyl-4-chloro-2-methoxybenzene

-

Other chlorinated and sulfonated aromatic compounds

The presence of the tert-butyl and methoxy groups may also lead to other fragmentation pathways under high-temperature conditions.

Safe Handling and Storage Recommendations

Given the reactive nature of this compound, strict adherence to safety protocols is essential.

-

Handling: Always handle this compound in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[6][11][12] Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat, moisture, and incompatible materials such as strong bases and oxidizing agents.[3][6] The container should be tightly sealed to prevent exposure to atmospheric moisture.

-

Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent and dispose of it as hazardous waste. Do not use water to clean up spills, as this will lead to the generation of corrosive and toxic gases.[4]

By understanding the thermal stability and decomposition profile of this compound and by implementing appropriate safety measures, researchers can handle this valuable synthetic intermediate with confidence and minimize the risk of hazardous incidents.

References

- Vertex AI Search, 5-tert-Butyl-2-methoxy-benzenesulfonyl chloride.

- CAMEO Chemicals - NOAA, SULFURYL CHLORIDE.

- National Institutes of Health (NIH), Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process.

- New Jersey Department of Health, Hazardous Substance Fact Sheet - Sulfuryl Chloride.

- Fisher Scientific, SAFETY D

- CAMEO Chemicals - NOAA, METHANESULFONYL CHLORIDE.

- Sigma-Aldrich, SAFETY D

- TCI Chemicals, SAFETY D

- Thermo Fisher Scientific, SAFETY D

- CAMEO Chemicals, SULFURYL CHLORIDE.

- Supporting Information, Synthesis and characteriz

- ChemicalBook, 5-TERT-BUTYL-2-METHOXY-BENZENESULFONYL CHLORIDE CAS.

- Benchchem, Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.

- Organic Syntheses Procedure, 4-Cyano-2-methoxybenzenesulfonyl Chloride.

- TA Instruments, Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- Sigma-Aldrich, 5-tert-Butyl-2-methyl-benzenesulfonyl chloride AldrichCPR.

- Google Patents, US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

- NINGBO INNO PHARMCHEM CO.,LTD.

- NETZSCH, Simultaneous Thermal Analyzer (STA/TGA-DSC).

- Penn State Materials Research Institute, Thermal Analysis.

- PubMed, Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy.

- Sigma-Aldrich, 5-tert-Butyl-2-methyl-benzenesulfonyl chloride AldrichCPR.

- ChemicalBook, 5-TERT-BUTYL-2-METHOXY-BENZENESULFONYL CHLORIDE | 88041-83-2.

- Apollo Scientific, 2-Chloro-5-methoxybenzenesulfonyl chloride.

- Organic Syntheses Procedure, 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl).

- PubChem - NIH, tert-BUTYL CHLORIDE | C4H9Cl | CID 10486.

- Tokyo Chemical Industry (India) Pvt. Ltd., 5-Chloro-2-methoxybenzenesulfonyl Chloride 22952-32-5.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 5-TERT-BUTYL-2-METHOXY-BENZENESULFONYL CHLORIDE CAS#: 88041-83-2 [m.chemicalbook.com]

- 3. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. nj.gov [nj.gov]

- 5. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tainstruments.com [tainstruments.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine Derivatives: Core Intermediates in Modern Drug Development

A Note on Chemical Identification: This guide focuses on the 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine scaffold and its key derivatives, which are of significant interest to researchers in drug development. Initial inquiries referencing CAS number 88041-83-2 point to 5-tert-butyl-2-methoxybenzenesulfonyl chloride, a different chemical entity. Given the context of the intended audience and the depth of scientific inquiry requested, this guide has been structured to address the compound family of greater relevance to pharmaceutical research and development, particularly their role as pivotal intermediates in the synthesis of therapeutics like Riociguat.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] This fused ring system is a rich source of pharmacological innovation, with derivatives showing promise as anticancer, antiviral, and antimicrobial agents, as well as inhibitors for a range of kinases and fibroblast growth factor receptors.[2] The versatility of this scaffold lies in its synthetic tractability and the diverse biological activities that can be achieved through substitution at various positions on the ring system.[3]

Recently, the 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine moiety has gained significant attention as a crucial building block in the synthesis of Riociguat, a novel treatment for pulmonary hypertension.[4][5] This guide will provide an in-depth exploration of the properties, synthesis, and applications of key intermediates based on this scaffold, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties of Key Intermediates

Two primary intermediates in the synthesis of Riociguat are 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride and 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine. Their properties are summarized below:

| Property | 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride | 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine |

| CAS Number | 256499-19-1[6] | 428854-24-4[7] |

| Molecular Formula | C14H13ClFN5[8] | C17H15FN8[7] |

| Molecular Weight | 305.74 g/mol [6] | 350.35 g/mol [7] |

| Appearance | White solid | Yellow to dark yellow powder[4] |

| Melting Point | 247-249°C[6] | >212°C (decomposition)[7] |

| Storage | Inert atmosphere, room temperature[6] | Keep in dark place, inert atmosphere, store in freezer under -20°C[7] |

Synthesis and Mechanism

The synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine derivatives is a multi-step process that has been optimized for efficiency and yield. A common route to a key intermediate, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, starts from commercially available methyl 2-chloronicotinate.[9] This pathway involves a one-pot hydrazinolysis and intramolecular substitution, followed by regioselective N1-benzylation and subsequent palladium-catalyzed cyanation.[9]

The pyrazolo[3,4-b]pyridine scaffold itself can be synthesized through various strategies, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.[3] A widely used method is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride CAS#: 256499-19-1 [m.chemicalbook.com]

- 7. 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyriMidine-4,5,6-triaMine CAS#: 428854-24-4 [chemicalbook.com]

- 8. 1-(2-fluoro-benzyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamidine hydrochloride , 97% , 256499-19-1 - CookeChem [cookechem.com]

- 9. tandfonline.com [tandfonline.com]

Mechanism of Action of 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride in Sulfonylation Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 5-tert-butyl-2-methoxybenzenesulfonyl chloride in sulfonylation reactions. As a specialized sulfonylating agent, its unique substitution pattern—featuring a sterically demanding tert-butyl group and an electron-donating methoxy group—imparts distinct reactivity and selectivity profiles. This document elucidates the mechanistic pathways, explores the influence of substituents on the reaction kinetics, and offers practical guidance on experimental design and execution for researchers in organic synthesis and medicinal chemistry. By integrating established principles of sulfonyl chloride chemistry with specific considerations for this reagent, this guide serves as an authoritative resource for leveraging this compound in the synthesis of complex sulfonamides.

Introduction: The Role of Substituted Benzenesulfonyl Chlorides in Modern Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of therapeutic agents and functional materials.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine under basic conditions.[1] The choice of the substituted benzenesulfonyl chloride is critical, as the substituents on the aromatic ring can profoundly influence the reagent's reactivity, selectivity, and the physicochemical properties of the resulting sulfonamide.

This compound is a reagent of interest due to its unique electronic and steric properties. The para-tert-butyl group is a bulky, electron-donating group, while the ortho-methoxy group is electron-donating via resonance but also possesses some inductive electron-withdrawing character. Understanding the interplay of these effects is paramount to predicting and controlling its behavior in sulfonylation reactions.

The General Mechanism of Sulfonylation Reactions

The sulfonylation of a nucleophile (typically an amine or alcohol) by a sulfonyl chloride is generally accepted to proceed through a nucleophilic substitution pathway at the sulfur atom. The precise mechanism can, however, vary depending on the substrate, nucleophile, solvent, and the presence of catalysts or bases.

The SN2-like Pathway

For most arenesulfonyl chlorides, the reaction with primary and secondary amines is considered to follow a concerted, SN2-like mechanism.[2] This pathway involves the direct attack of the nucleophile on the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. The leaving group (chloride) is displaced in the same step.

The reaction rate is typically second order, being first order in both the sulfonyl chloride and the amine. The presence of a base is crucial to neutralize the HCl generated during the reaction, thus driving the equilibrium towards the product.

The Elimination-Addition (Sulfene) Pathway

In the presence of a strong base and an α-hydrogen on the alkyl group of an alkanesulfonyl chloride, an alternative E2 elimination pathway can occur, leading to the formation of a highly reactive sulfene intermediate (R2C=SO2). This intermediate is then rapidly trapped by the nucleophile. However, for arenesulfonyl chlorides like this compound, which lack α-hydrogens, this pathway is not operative.

Mechanistic Considerations for this compound

The substituents on the benzene ring of this compound significantly modulate its reactivity compared to the parent benzenesulfonyl chloride.

Electronic Effects

-

Methoxy Group (ortho): The methoxy group is a strong resonance electron-donating group, which increases the electron density on the aromatic ring. This donation can extend to the sulfur atom, potentially reducing its electrophilicity and thus slowing down the rate of nucleophilic attack. However, its inductive effect is electron-withdrawing, which can partially counteract the resonance effect.

-

tert-Butyl Group (para): The tert-butyl group is a weak electron-donating group through hyperconjugation and induction. Its primary electronic influence is to further increase the electron density on the ring, reinforcing the effect of the methoxy group and potentially decreasing the intrinsic reactivity of the sulfonyl chloride.

Steric Effects

-

ortho-Methoxy Group: The presence of a methoxy group in the ortho position introduces steric hindrance around the sulfur center. This can impede the approach of bulky nucleophiles.

-

para-tert-Butyl Group: While not directly adjacent to the reaction center, the bulky tert-butyl group can influence the overall shape of the molecule and its interactions with the solvent cage and the nucleophile.

Proposed Mechanistic Nuances

Given these considerations, the sulfonylation reaction with this compound is expected to predominantly follow an SN2-like mechanism , similar to other arenesulfonyl chlorides. However, the combined electron-donating effects of the methoxy and tert-butyl groups likely render the sulfur atom less electrophilic than in unsubstituted or electron-withdrawn benzenesulfonyl chlorides. This suggests that reactions may require slightly more forcing conditions (e.g., elevated temperatures, more potent nucleophiles, or longer reaction times) to achieve comparable yields.

The steric hindrance from the ortho-methoxy group may also lead to greater selectivity for less sterically hindered amines.